molecular formula C13H18ClN3O B3138925 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride CAS No. 474263-67-7

2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride

Cat. No. B3138925
CAS RN: 474263-67-7
M. Wt: 267.75
InChI Key: KTRSUYWRRVGOFV-UHFFFAOYSA-N
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Description

The compound “2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride” is a complex organic molecule. It contains a benzylamino group, an imidazole ring, and a propanol group. The presence of these functional groups suggests that this compound might have interesting chemical properties and potential applications .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzylamino group, the imidazole ring, and the propanol group would all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the specific conditions and reagents used. The presence of the benzylamino group, the imidazole ring, and the propanol group suggests that this compound could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzylamino group, the imidazole ring, and the propanol group could affect properties such as solubility, melting point, and boiling point .

Scientific Research Applications

Imidazole Derivatives and Their Antitumor Activity

Imidazole derivatives, including compounds related to 2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride, have been extensively studied for their antitumor properties. These compounds, such as bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown significant potential in the search for new antitumor drugs. Some of these compounds have advanced to preclinical testing stages, demonstrating their potential in developing treatments with varying biological properties Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M. (2009). Imidazole derivatives and their antitumor activity (review). Pharmaceutical Chemistry Journal, 43, 439-443.

Synthesis and Structural Properties of Novel Substituted Thiazolidinones

Research on the chemical synthesis and structural properties of novel substituted thiazolidinones, including those derived from imidazole compounds, highlights the versatility of these chemical reactions. The study of chloral reaction with substituted anilines to form trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones provides insights into potential intermediates that can be formed, offering a broad spectrum of applications in medicinal chemistry and drug design Issac, R., & Tierney, J. (1996). SYNTHESIS, SPECTROSCOPIC AND STRUCTURAL PROPERTIES OF NOVEL SUBSTITUTED 2-TRICHLOROMETHYL-3-PHENYL-1,3-THIAZOLIDIN-4-ONES. Heterocyclic Communications, 2, 227 - 232.

Conversion of Imidazole Derivatives into CNS Acting Drugs

The conversion of imidazole derivatives into more potent central nervous system (CNS) acting drugs is an area of growing interest. Compounds like imidazole, when modified, show potential for treating neurological disorders due to their ability to penetrate the CNS effectively. This research avenue explores the synthesis of more potent CNS drugs to address the increasing incidence of challenging CNS diseases Saganuwan, S. (2020). Conversion of Benzimidazoles, Imidazothiazoles and Imidazoles Into More Potent Central Nervous System Acting Drugs. Central nervous system agents in medicinal chemistry.

Corrosion Inhibition by Imidazoline and Its Derivatives

Imidazoline derivatives, related to the chemical structure of interest, are known for their effective corrosion inhibition properties. These compounds are utilized in the petroleum industry due to their low toxicity, cost-effectiveness, and environmental friendliness. The presence of a 5-membered heterocyclic ring with nitrogen atoms makes them suitable for adsorption onto metal surfaces, offering protection against corrosion Sriplai, N., & Sombatmankhong, K. (2023). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Corrosion Reviews.

properties

IUPAC Name

2-(benzylamino)-3-(1H-imidazol-5-yl)propan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-9-13(6-12-8-14-10-16-12)15-7-11-4-2-1-3-5-11;/h1-5,8,10,13,15,17H,6-7,9H2,(H,14,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRSUYWRRVGOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(CC2=CN=CN2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-3-(1H-imidazol-5-yl)-1-propanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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